Regioisomeric Methoxy Positioning: Meta vs. Para Substitution Impact on Lipophilicity and Hydrogen-Bonding Capacity
The meta-methoxy substitution in 5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid creates a distinct electronic and steric environment compared to the para-methoxy regioisomer (CAS 111787-87-2). Computational predictions assign a LogP of approximately 3.03 for the target 3-methoxy compound [1], whereas the 4-methoxy analog exhibits a calculated LogP of 2.96 [2]. The higher predicted lipophilicity of the meta isomer suggests enhanced membrane permeability potential. Additionally, the meta-methoxy group alters the topological polar surface area (TPSA) and hydrogen-bond acceptor geometry relative to the para isomer, which may influence target binding kinetics in enzymes such as Pin1 and FAAH where these furan scaffolds have demonstrated inhibitory activity [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.03 (in silico prediction) |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid (CAS 111787-87-2): LogP = 2.96 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.07 (meta > para) |
| Conditions | In silico prediction; specific algorithm and software not disclosed in source databases |
Why This Matters
A higher LogP value for the meta isomer indicates greater lipophilicity, which can influence compound partitioning, passive membrane permeability, and protein binding in biological assays—making the 3-methoxy variant potentially preferable for cellular target engagement studies.
- [1] PrenDB Database. Predicted LogP for 5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid. https://prendb.pharmazie.uni-marburg.de (accessed 2026-04-29). View Source
- [2] Molbase. 5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid (CAS 111787-87-2): calculated LogP = 2.9618. https://qiye.molbase.cn (accessed 2026-04-29). View Source
- [3] Butini S, Brindisi M, Gemma S, et al. Discovery of potent inhibitors of human and mouse fatty acid amide hydrolases. J Med Chem. 2012;55(15):6898-6915. doi:10.1021/jm300689c. View Source
